molecular formula C12H11NO4 B11954081 3-(2-Nitrobenzylidene)-2,4-pentanedione CAS No. 27669-22-3

3-(2-Nitrobenzylidene)-2,4-pentanedione

Cat. No.: B11954081
CAS No.: 27669-22-3
M. Wt: 233.22 g/mol
InChI Key: AMQHJMLYYMZWGV-UHFFFAOYSA-N
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Description

3-(2-Nitrobenzylidene)-2,4-pentanedione is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzylidene moiety, which is further connected to a pentanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzylidene)-2,4-pentanedione typically involves the condensation of 2-nitrobenzaldehyde with 2,4-pentanedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzylidene)-2,4-pentanedione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, nitric acid.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).

Major Products Formed

    Reduction: 3-(2-Aminobenzylidene)-2,4-pentanedione.

    Oxidation: 3-(2-Nitrosobenzylidene)-2,4-pentanedione.

    Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Nitrobenzylidene)-2,4-pentanedione has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Nitrobenzylidene)-2,4-pentanedione and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The benzylidene moiety can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Nitrobenzylidene)-2,4-pentanedione: Characterized by the presence of a nitro group and a benzylidene moiety.

    3-(2-Aminobenzylidene)-2,4-pentanedione: Similar structure but with an amino group instead of a nitro group.

    3-(2-Nitrosobenzylidene)-2,4-pentanedione: Contains a nitroso group instead of a nitro group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the nitro group and the benzylidene moiety allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

27669-22-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-[(2-nitrophenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C12H11NO4/c1-8(14)11(9(2)15)7-10-5-3-4-6-12(10)13(16)17/h3-7H,1-2H3

InChI Key

AMQHJMLYYMZWGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C

Origin of Product

United States

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